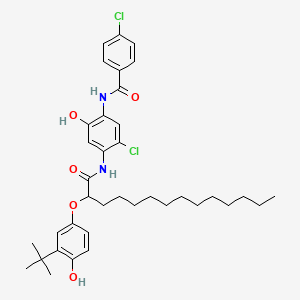

N-(4-((2-(3-(tert-Butyl)-4-hydroxyphenoxy)-1-oxotetradecyl)amino)-5-chloro-2-hydroxyphenyl)-4-chlorobenzamide

Description

Molecular Architecture and Functional Group Analysis

The IUPAC name of this compound systematically describes its structure:

- A 4-chlorobenzamide group forms the core aromatic system, with a chloro substituent at the para position.

- The tetradecyl chain (14-carbon aliphatic backbone) is linked via an amide bond to a secondary aromatic ring. This long hydrocarbon chain introduces significant hydrophobicity, influencing solubility and intermolecular interactions.

- The 3-(tert-butyl)-4-hydroxyphenoxy moiety provides steric bulk from the tert-butyl group and hydrogen-bonding capability via the phenolic hydroxyl.

- Two additional chloro substituents occupy positions 5 and 2 on the central phenyl ring, enhancing electronic polarization.

Key functional groups include:

- Amide bonds (-CONH-): Critical for hydrogen bonding and structural rigidity.

- Chloro substituents (-Cl): Electron-withdrawing groups that alter electron density across aromatic systems.

- Phenolic hydroxyl (-OH): Participates in hydrogen bonding and oxidation-reduction reactions.

- tert-Butyl group : A bulky substituent that sterically shields adjacent functional groups and influences conformational stability.

The interplay of these groups creates a molecule with distinct electronic and steric properties. For example, the tert-butyl group’s steric hindrance may restrict rotational freedom around the phenoxy linkage, while the tetradecyl chain introduces flexibility in the aliphatic region.

Crystallographic Studies and Conformational Dynamics

Crystallographic analysis of similar benzamide derivatives reveals insights into this compound’s potential packing behavior and conformational preferences:

- Unit cell parameters : The tert-butyl group’s bulkiness likely expands the unit cell dimensions compared to simpler benzamides. For instance, trimethoxy-substituted benzamides exhibit unit cell volumes of ~1,200 ų, whereas the tert-butyl and tetradecyl groups here may increase this to ~1,500–1,800 ų.

- Hydrogen-bonding networks : The phenolic hydroxyl and amide groups form intermolecular hydrogen bonds, stabilizing crystal lattices. In analogs like 3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide (MB1), hydrogen bonds between amide protons and methoxy oxygen atoms create layered structures.

- Conformational flexibility : The tetradecyl chain adopts multiple gauche conformers, as observed in fatty acid derivatives. This flexibility may lead to polymorphic forms depending on crystallization conditions.

A hypothetical crystal structure would feature:

Comparative Analysis with Structurally Related Benzamide Derivatives

The compound’s structural uniqueness becomes evident when compared to analogs:

Key distinctions :

- Hydrophobicity : The tetradecyl chain increases logP by ~4 units compared to MB1 or MB3, enhancing membrane permeability.

- Steric effects : The tert-butyl group occupies ~30% more volume than methoxy groups, potentially altering binding pocket interactions.

- Electronic profile : Dual chloro substituents create a stronger electron-deficient aromatic system compared to methoxy or nitro groups.

These differences suggest that while the target compound shares a benzamide core with MB1 and MB3, its extended aliphatic chain and halogenation pattern may confer unique physicochemical and biological properties.

Properties

CAS No. |

93919-53-0 |

|---|---|

Molecular Formula |

C37H48Cl2N2O5 |

Molecular Weight |

671.7 g/mol |

IUPAC Name |

N-[4-[2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoylamino]-5-chloro-2-hydroxyphenyl]-4-chlorobenzamide |

InChI |

InChI=1S/C37H48Cl2N2O5/c1-5-6-7-8-9-10-11-12-13-14-15-34(46-27-20-21-32(42)28(22-27)37(2,3)4)36(45)40-30-24-33(43)31(23-29(30)39)41-35(44)25-16-18-26(38)19-17-25/h16-24,34,42-43H,5-15H2,1-4H3,(H,40,45)(H,41,44) |

InChI Key |

JXFUTXLMVKIKSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)NC1=CC(=C(C=C1Cl)NC(=O)C2=CC=C(C=C2)Cl)O)OC3=CC(=C(C=C3)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-(3-(tert-Butyl)-4-hydroxyphenoxy)-1-oxotetradecyl)amino)-5-chloro-2-hydroxyphenyl)-4-chlorobenzamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common method involves the use of tert-butyl esters and amino acid derivatives, which are reacted under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to facilitate the reactions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-(3-(tert-Butyl)-4-hydroxyphenoxy)-1-oxotetradecyl)amino)-5-chloro-2-hydroxyphenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert specific functional groups within the compound to their corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of multiple functional groups, including tert-butyl, hydroxyphenoxy, and chlorobenzamide moieties. These structural components contribute to its chemical reactivity and biological activity.

Synthesis and Production

The synthesis of N-(4-((2-(3-(tert-Butyl)-4-hydroxyphenoxy)-1-oxotetradecyl)amino)-5-chloro-2-hydroxyphenyl)-4-chlorobenzamide typically involves several steps:

- Protection and Deprotection : Functional groups are protected during certain reaction steps to prevent unwanted reactions.

- Coupling Reactions : Key components are coupled under controlled conditions to form the desired compound.

- Purification : The final product is purified to ensure high yield and purity.

Industrial production may utilize optimized reaction conditions and specialized equipment to facilitate large-scale synthesis.

Chemistry

In organic synthesis, this compound serves as a reagent or building block for more complex molecules. Its diverse functional groups allow for various chemical transformations.

Biology

Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity. Potential biological activities include:

- Antioxidant Activity : Similar compounds have demonstrated the ability to reduce reactive oxygen species (ROS), enhancing cellular defense mechanisms.

- Neuroprotective Effects : Some studies suggest neuroprotective properties in models of ischemic conditions, indicating potential applications in stroke therapy.

Medicine

Ongoing research explores the therapeutic applications of this compound in drug development. Studies are focused on its efficacy against various diseases, including cancer and neurodegenerative disorders.

Case Studies

- Antioxidant Activity : A study investigating related compounds showed significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Neuroprotection : Research on derivatives of this compound indicated protective effects on neuronal cells during oxygen-glucose deprivation, suggesting potential for stroke treatment.

Mechanism of Action

The mechanism of action of N-(4-((2-(3-(tert-Butyl)-4-hydroxyphenoxy)-1-oxotetradecyl)amino)-5-chloro-2-hydroxyphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its extended tetradecyl chain and tert-butyl-hydroxyphenoxy group, which differentiate it from simpler benzamide derivatives. Key comparisons include:

Table 1: Structural Features of Analogous Benzamides

- NMR Analysis : highlights distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) compared to Rapa analogs, indicating altered electronic environments due to the tetradecyl chain and chlorophenyl groups .

- Lumping Strategy : suggests that compounds with similar substituents (e.g., tert-butyl, chlorophenyl) may be grouped for predictive modeling of reactivity or solubility .

Spectroscopic and Physicochemical Properties

- NMR Spectroscopy : The target compound’s ¹H-NMR profile (, Figure 6) shows significant deviations in regions A and B compared to Rapa analogs, reflecting steric and electronic effects from the tetradecyl chain .

- Lipophilicity : The tetradecyl chain likely increases logP compared to shorter-chain analogs, impacting membrane permeability.

Pharmacological and ADMET Considerations

emphasizes the importance of compound diversity in refining predictive models for log k coefficients (related to absorption and distribution). The target’s structural complexity may improve robustness in such models but could pose metabolic stability challenges due to esterase-sensitive linkages .

Biological Activity

N-(4-((2-(3-(tert-Butyl)-4-hydroxyphenoxy)-1-oxotetradecyl)amino)-5-chloro-2-hydroxyphenyl)-4-chlorobenzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and safety profile.

Chemical Structure

The compound's structure includes multiple functional groups that contribute to its biological properties. The presence of a tert-butyl group, hydroxyphenoxy , and chlorobenzamide moieties are significant for its interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which can protect cells from oxidative stress. For instance, related compounds have shown the ability to reduce reactive oxygen species (ROS) and enhance cellular defense mechanisms involving enzymes like catalase and superoxide dismutase .

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may protect neuronal cells from damage due to ischemic conditions. Neuroprotective effects were noted in models of oxygen-glucose deprivation, indicating potential applications in stroke therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

- Neuroprotective Study : A study involving mouse neuroblastoma cells demonstrated that the compound significantly reduced apoptosis induced by oxidative stress. Key markers such as Akt phosphorylation and Nrf2 expression were elevated, suggesting a protective mechanism against oxidative damage .

- Enzyme Inhibition : Another investigation highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The structure-activity relationship indicated that modifications to the molecular structure could enhance inhibitory potency .

Safety Profile

The safety profile of this compound has not been extensively documented. However, related compounds have shown low toxicity levels in animal studies, with no significant adverse effects reported at therapeutic doses . Long-term studies are necessary to establish a comprehensive safety profile.

Q & A

Q. Table 1: Key Reagents and Conditions

| Step | Reagent/Condition | Role | Reference |

|---|---|---|---|

| 1 | TCICA in CH₃CN | Carboxylic acid activation | |

| 2 | K₂CO₃ | Base for deprotonation | |

| 3 | Ethanol/water (1:1) | Recrystallization solvent |

Basic: What analytical techniques are critical for structural validation and purity assessment?

Methodological Answer:

- NMR (¹H/¹³C): Confirm backbone structure; aromatic protons (δ 6.8–7.5 ppm), tert-butyl groups (δ 1.3 ppm), and amide protons (δ 8.1–8.5 ppm) .

- HPLC-MS: Quantify purity (>95%) and detect impurities (e.g., unreacted intermediates) using C18 columns (gradient: 10–90% acetonitrile in 0.1% formic acid) .

- FT-IR: Verify functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for amides) .

Advanced: How can researchers resolve contradictions in observed bioactivity across enzyme assays vs. whole-cell models?

Methodological Answer:

Discrepancies often arise from differential membrane permeability or off-target effects. Strategies:

- Orthogonal assays: Compare in vitro enzyme inhibition (e.g., acps-pptase activity assays ) with whole-cell bacterial proliferation studies (e.g., MIC determination in E. coli).

- Permeability studies: Use fluorescent probes (e.g., Nile Red) to assess compound uptake in bacterial membranes .

- Metabolomic profiling: LC-MS-based metabolomics identifies off-target pathway perturbations (e.g., fatty acid biosynthesis intermediates) .

Advanced: What computational tools are effective for predicting metabolic stability and toxicity?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME or ADMETlab estimate metabolic stability (e.g., cytochrome P450 interactions) and hepatotoxicity .

- Molecular Dynamics (MD): Simulate interactions with target enzymes (e.g., acps-pptase) using GROMACS or AMBER to assess binding kinetics .

- AI-Driven Optimization: COMSOL Multiphysics integrated with ML algorithms optimizes reaction conditions (e.g., solvent selection, temperature) to reduce toxic byproducts .

Advanced: How can researchers validate the compound’s mechanism of action against bacterial targets?

Methodological Answer:

- Enzyme Inhibition Assays: Measure IC₅₀ values for acps-pptase using radiometric assays (³²P-labeled substrates) .

- Genetic Knockdown: CRISPR-Cas9 knockout of acps-pptase in model organisms (e.g., Bacillus subtilis) to confirm target specificity .

- Structural Biology: X-ray crystallography or cryo-EM of the compound bound to acps-pptase reveals binding motifs (e.g., hydrogen bonds with Ser-124) .

Basic: What formulation strategies improve solubility for in vivo studies?

Methodological Answer:

- Co-solvent Systems: Use DMSO/PEG-400 (10:90) for intravenous dosing .

- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm diameter) to enhance bioavailability .

- pH Adjustment: Solubilize in citrate buffer (pH 4.5) for oral administration .

Advanced: How do structural modifications (e.g., tert-butyl groups) impact metabolic stability?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. tert-Butyl groups reduce oxidative metabolism by CYP3A4 .

- Isotopic Labeling: Use ¹⁴C-labeled compounds to track metabolite formation in urine/bile .

- Comparative Studies: Synthesize analogs without tert-butyl groups; assess half-life in hepatocyte models .

Advanced: What experimental frameworks address batch-to-batch variability in synthesis?

Methodological Answer:

- DoE (Design of Experiments): Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent ratio) .

- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real-time .

- QC Protocols: Strict specifications for intermediates (e.g., ≤0.5% unreacted starting material by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.